molecular formula C18H15FN6O2S B2713053 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 863458-03-1

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

Cat. No. B2713053
M. Wt: 398.42
InChI Key: OWWHRPFLKVHGKD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazolopyrimidine ring, a sulfanyl group, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cycloaddition with dipolarophiles .


Molecular Structure Analysis

The compound’s structure includes a triazolopyrimidine ring, which is a common heterocyclic pharmacophore . The 1H-NMR spectra of similar compounds show signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Radiopharmaceutical Development

2-Phenylpyrazolo[1,5-a]pyrimidineacetamides, a category to which the compound belongs, are utilized as selective ligands for the translocator protein (18 kDa). They have been developed for in vivo imaging using positron emission tomography (PET), particularly useful for neurological and oncological applications (Dollé et al., 2008).

Synthesis of Heterocyclic Compounds

The compound's related derivatives, such as furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, are synthesized for exploring new ring systems in chemistry. These derivatives are fundamental in expanding the scope of organic synthesis and exploring novel chemical entities for potential applications (Hassan, 2000).

Antibacterial and Antifungal Research

Triazolo[1,5-c]pyrimidines and related structures have been investigated for their antimicrobial properties. These compounds are screened for antibacterial, antifungal, and anti-tuberculosis activity, which is crucial in the search for new antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Development of Antiasthma Agents

Research into 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines has revealed their potential as mediator release inhibitors, making them candidates for antiasthma drugs. The development of these compounds could lead to new treatments for asthma (Medwid et al., 1990).

Adenosine Receptor Probes

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, which are structurally similar to the given compound, have been used as probes for the A2A adenosine receptor. These probes are vital for studying receptor interactions and for drug development (Kumar et al., 2011).

Cancer Research

Compounds related to 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide have been modified and studied for their anticancer effects. Such research is fundamental in the ongoing fight against cancer (Wang et al., 2015).

Future Directions

Future research could focus on exploring the biological activity of this compound, particularly given the interesting activities observed with similar compounds .

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2S/c19-13-5-3-12(4-6-13)9-25-17-16(23-24-25)18(22-11-21-17)28-10-15(26)20-8-14-2-1-7-27-14/h1-7,11H,8-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWHRPFLKVHGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

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